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Introduction to Amuvatinib and RAD51 in Cancer
Therapy

Amuvatinib (also known as MP470) is an oral, multi-targeted tyrosine kinase inhibitor that represents a

promising approach in cancer therapeutics due to its unique dual mechanisms of action. Not only does it

inhibit various kinase targets including c-MET, c-KIT, PDGFR, and FLT3, but it also directly suppresses

RAD51 protein, a critical component of the homologous recombination DNA repair pathway in cancer cells

[1]. This dual targeting approach simultaneously disrupts proliferative signaling pathways and compromises

cancer cell DNA repair mechanisms, creating a powerful therapeutic synergy that is particularly effective

against treatment-resistant malignancies.

The RAD51 protein plays a central role in the homologous recombination (HR) pathway, which is the

primary mechanism for repairing double-strand DNA breaks in mammalian cells. RAD51 catalyzes the

essential strand exchange reaction between damaged DNA and an undamaged template, forming a

characteristic displacement loop (D-loop) structure that enables accurate DNA repair [2]. This DNA repair

function becomes particularly crucial for cancer cells attempting to survive DNA-damaging treatments like

radiation and chemotherapy. When RAD51 is overexpressed in tumors, it can significantly enhance DNA

repair capacity and contribute to therapeutic resistance, as demonstrated in glioblastoma where high
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RAD51 expression correlates with decreased overall survival (median OS of 10.6 months vs. 20.1 months

for high vs. low expression) [3].

The strategic inhibition of RAD51 by amuvatinib represents a novel approach to overcoming treatment

resistance in various cancers. By suppressing RAD51-mediated DNA repair, amuvatinib sensitizes cancer

cells to conventional DNA-damaging agents, potentially reversing therapeutic resistance and improving

clinical outcomes. This application note provides detailed protocols for measuring RAD51 expression and

function in amuvatinib research, enabling researchers to quantitatively assess the drug's effects on DNA

repair pathways and optimize combination therapy strategies.

Amuvatinib's Mechanism of Action and RAD51
Suppression

Amuvatinib exerts its antitumor effects through a sophisticated multi-target mechanism that simultaneously

disrupts oncogenic signaling and compromises DNA repair integrity. The drug functions as a competitive

ATP-binding inhibitor at the catalytic sites of multiple receptor tyrosine kinases, including c-MET, c-KIT,

PDGFR, and FLT3 [1] [4]. This broad kinase inhibition profile targets critical proliferative and survival

pathways in cancer cells, particularly those dependent on these signaling networks for growth and

maintenance.

The most distinctive aspect of amuvatinib's mechanism is its direct suppression of RAD51 protein

function, a key component of the homologous recombination DNA repair pathway. RAD51 plays an

essential role in maintaining genomic stability by repairing double-strand DNA breaks through a

sophisticated strand exchange mechanism. Structural studies have revealed that RAD51 forms right-handed

helical filaments on single-stranded DNA, facilitating the pairing with homologous donor DNA and

subsequent strand invasion that characterizes homologous recombination [2]. This repair process becomes

particularly problematic in oncology when cancer cells exploit it to survive DNA-damaging treatments.

Amuvatinib disrupts this protective mechanism by reducing RAD51 protein levels and functionality, thereby

compromising homologous recombination efficiency in cancer cells. This effect creates a vulnerable

therapeutic window where cancer cells become sensitized to DNA-damaging agents while normal cells

with intact DNA repair pathways remain relatively protected. The molecular interplay between amuvatinib's
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kinase inhibition and RAD51 suppression creates a multi-faceted attack on cancer cell viability,

simultaneously disrupting proliferative signaling while preventing adaptive DNA repair responses.

Table 1: Key Molecular Targets of Amuvatinib

Target Type Function in Cancer Effect of Inhibition

RAD51 DNA repair

protein

Mediates homologous recombination

repair of double-strand breaks

Increased sensitivity to DNA-

damaging agents

c-MET Receptor

tyrosine kinase

Promotes cell survival, migration, and

invasion

Reduced proliferation and

metastasis

c-KIT Receptor

tyrosine kinase

Regulates cell survival and proliferation

in certain tumors

Growth inhibition in GIST and

other malignancies

PDGFR Receptor

tyrosine kinase

Supports tumor angiogenesis and

growth

Anti-angiogenic effects

FLT3 Receptor

tyrosine kinase

Drives proliferation in hematological

malignancies

Differentiation and apoptosis

in leukemia

The following diagram illustrates amuvatinib's dual mechanism of action targeting both kinase signaling

and DNA repair pathways:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 18 Tech Support

https://www.smolecule.com/products/s548022?utm_src=pdf-body
https://www.smolecule.com/products/s548022?utm_src=pdf-body
https://www.smolecule.com/products/s548022?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Kinase Inhibition Pathway

DNA Repair Inhibition Pathway

Amuvatinib

Kinase Inhibition
(c-MET, c-KIT, PDGFR, FLT3)

RAD51 Suppression

Impaired Downstream
Signaling

Reduced Cell
Proliferation

Cancer Cell Death Therapeutic Synergy

Homologous Recombination
Deficiency

DNadamage

Accumulated DNA Damage

DNA-Damaging Agents

Potentiates

Click to download full resolution via product page

Quantitative Measurement Techniques for RAD51
Expression
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Accurate assessment of RAD51 expression and function is essential for evaluating amuvatinib's biological

effects and therapeutic potential. Multiple complementary techniques have been employed in preclinical and

clinical studies, each offering distinct advantages for specific research applications. The selection of

appropriate measurement methods depends on the experimental context, available sample types, and required

resolution of quantification.

mRNA-Based Quantification Methods

NanoString nCounter Analysis has emerged as a particularly robust method for quantifying RAD51 mRNA

expression in clinical samples, including formalin-fixed, paraffin-embedded (FFPE) tissues. This technology

utilizes color-coded molecular barcodes that hybridize directly to target RNA sequences, eliminating

amplification bias and providing highly precise digital counts of transcript abundance. The system

demonstrates exceptional performance with degraded RNA samples typical of archived FFPE material,

making it invaluable for retrospective clinical studies [3]. In glioblastoma research, this approach identified

significant RAD51 upregulation (≥4-fold increase) in tumor tissues compared to normal brain controls, with

high expression correlating with poor survival outcomes (HR = 3.49; p = 0.03) [3]. The protocol involves

RNA isolation from FFPE tissues using spin-column kits, hybridization with target-specific probes, binding

to optical cartridges, and digital quantification of target molecules.

Reverse Transcription Quantitative PCR (RT-qPCR) provides an alternative method for RAD51 mRNA

quantification, offering high sensitivity and broad accessibility. This method has been successfully applied in

studies of biliary atresia, where it confirmed significant RAD51 upregulation in disease tissues [5]. While

highly sensitive, RT-qPCR requires RNA extraction and reverse transcription steps that can introduce

quantification variability, making careful normalization to appropriate housekeeping genes essential. The

technique typically employs TaqMan probes or SYBR Green chemistry to amplify and detect RAD51-

specific sequences, with results normalized against reference genes such as GAPDH or β-actin.

Protein-Based Detection Methods

Western Blotting remains a fundamental technique for quantifying RAD51 protein expression in cell lines

and tissue samples. This method provides information about protein size and specificity through antibody

detection, allowing confirmation of amuvatinib-induced reductions in RAD51 levels. The standard protocol
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involves protein extraction, SDS-PAGE separation, transfer to membranes, incubation with anti-RAD51

antibodies, and chemiluminescent detection. Densitometric analysis of band intensities normalized to

loading controls enables semi-quantitative assessment of RAD51 protein levels across experimental

conditions.

Immunofluorescence Microscopy offers a powerful approach for visualizing RAD51 foci formation in

response to DNA damage, providing functional information about RAD51 activity at specific genomic

locations. This technique detects the assembly of RAD51 into discrete nuclear foci at sites of DNA double-

strand breaks, which represent active DNA repair centers. The number and intensity of RAD51 foci per cell

serve as quantitative indicators of homologous recombination activity. This method has been employed in

clinical trials to demonstrate amuvatinib's pharmacodynamic effects, with studies reporting decreased

RAD51 levels and increased residual DNA damage markers (53BP1 foci) in skin punch biopsies from

treated patients [6].

Functional DNA Repair Assessment

Homologous Recombination Reporter Assays provide a direct functional readout of RAD51-mediated

DNA repair capacity in living cells. These assays typically utilize integrated reporter constructs containing a

GFP gene disrupted by an endonuclease recognition site. Upon induction of DNA damage and successful

RAD51-mediated repair, functional GFP expression is restored, allowing flow cytometric quantification of

repair efficiency. This approach offers a comprehensive assessment of the entire homologous recombination

pathway functionality rather than just RAD51 expression levels.

Table 2: RAD51 Measurement Techniques in Amuvatinib Research

Method
Measured
Parameter

Sample Types Key Advantages Limitations

NanoString
nCounter

RAD51
mRNA

expression

FFPE tissues,
frozen tissues

No amplification
bias, excellent for

degraded RNA

Higher cost,
specialized

equipment
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Method
Measured
Parameter

Sample Types Key Advantages Limitations

RT-qPCR RAD51

mRNA
expression

Fresh/frozen

tissues, cell lines

High sensitivity,

widely accessible

Amplification

bias, RNA quality
dependent

Western Blot RAD51
protein levels

Cell lysates,
tissue

homogenates

Protein size
confirmation, semi-

quantitative

Limited
throughput,

antibody
dependent

Immunofluorescence RAD51
nuclear foci

Cultured cells,
tissue sections

Spatial information,
functional

assessment

Semi-quantitative,
subjective scoring

HR Reporter Assay Functional

HR capacity

Living cells in

culture

Direct functional

measurement,
quantitative

Requires

specialized cell
lines

The following workflow diagram illustrates the strategic application of these techniques in amuvatinib

research:
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Protocol 1: Comprehensive Assessment of RAD51
Expression In Vitro

RAD51 mRNA Quantification Using NanoString Technology

The NanoString nCounter platform provides a robust method for quantifying RAD51 mRNA expression

without enzymatic reactions or amplification steps, minimizing technical variability and making it ideal for

precious clinical samples including FFPE tissues.

Materials and Reagents:

NanoString nCounter PanCancer Human Pathways panel or custom CodeSet containing RAD51
probes
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Roche HighPure FFPET RNA Isolation Kit or equivalent

nCounter Prep Station and Digital Analyzer (NanoString Technologies)
nSolver Analysis Software (version 4.0) with Advanced Analytics package

Procedure:

RNA Extraction and Quality Assessment:

Extract total RNA from FFPE tissue sections (recommended: 5-10 sections of 10μm thickness)
using the HighPure FFPET RNA Isolation Kit according to manufacturer's instructions.

For frozen tissues or cell pellets, use Qiagen RNeasy kits with on-column DNase digestion.
Quantify RNA concentration using spectrophotometry (NanoDrop) and assess quality using

RNA Integrity Number (RIN) if possible. For FFPE samples, a minimum of 300ng total RNA is
recommended despite potential degradation.

Sample Hybridization:

Dilute 300ng of FFPE-derived RNA (or 100ng of high-quality RNA from frozen tissues) in
nuclease-free water to 5μL total volume.

Add 8μL of Reporter CodeSet and 2μL of Capture ProbeSet to each sample.
Incubate the hybridization reaction at 65°C for 16-20 hours in a thermal cycler to allow specific

probe-target hybridization.

Post-Hybridization Processing and Data Collection:

Transfer the hybridization reactions to the nCounter Prep Station for automated removal of

excess probes and immobilization of probe-target complexes onto the imaging cartridge.
Place the cartridge into the nCounter Digital Analyzer for data collection, which counts

individual fluorescent barcodes corresponding to each target molecule.

Data Normalization and Analysis:

Import raw count data into nSolver software for normalization.

Perform background subtraction using negative control probes.
Normalize data using positive control probes and a panel of 40 housekeeping genes through

the geNorm algorithm.
Calculate normalized RAD51 expression values for statistical analysis and correlation with

clinical parameters.

Quality Control Considerations:

Include control samples with known RAD51 expression levels in each run.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 18 Tech Support

https://www.smolecule.com/products/s548022?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Ensure the imaging cartridge binding density falls within the optimal range (100-600 fields of view).

Verify that positive control linearity and limit of detection meet manufacturer specifications.

RAD51 Protein Analysis by Western Blot

This protocol enables semi-quantitative assessment of RAD51 protein levels in cell lines and tissue samples

treated with amuvatinib, allowing confirmation of target engagement at the protein level.

Materials and Reagents:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA or Bradford protein assay kit
4-12% Bis-Tris polyacrylamide gels

PVDF or nitrocellulose membranes
Anti-RAD51 primary antibody (e.g., Abcam ab133534)

Anti-β-actin or GAPDH loading control antibody
HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Protein Extraction and Quantification:

Lyse cells or homogenize tissues in ice-cold RIPA buffer containing protease inhibitors.
Centrifuge lysates at 14,000 × g for 15 minutes at 4°C to remove insoluble material.

Determine protein concentration using BCA assay and prepare equal amounts (20-40μg) of
total protein in Laemmli buffer.

Electrophoresis and Transfer:

Separate proteins by SDS-PAGE using 4-12% gradient gels at 120V for 90 minutes.
Transfer proteins to PVDF membranes using wet or semi-dry transfer systems.

Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

Immunodetection:

Incubate membranes with anti-RAD51 primary antibody (1:1000 dilution) overnight at 4°C.

Wash membranes 3× with TBST for 10 minutes each.
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

Develop blots using ECL reagents and image using a digital imaging system.
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Densitometric Analysis:

Quantify band intensities using ImageJ or other densitometry software.
Normalize RAD51 signals to β-actin or GAPDH loading controls.

Express results as fold-change relative to control samples.

Troubleshooting Notes:

Optimize antibody concentrations for specific experimental conditions.

Include both positive and negative control samples on each blot.
Ensure linear range of detection by testing different exposure times.

Protocol 2: Functional Assessment of RAD51 Activity
and DNA Damage

RAD51 Immunofluorescence Foci Analysis

This protocol assesses RAD51 functional activity by quantifying its recruitment to sites of DNA damage,

providing a direct measure of homologous recombination functionality in amuvatinib-treated cells.

Materials and Reagents:

Cultured cells grown on glass coverslips

Phosphate-buffered saline (PBS)
Paraformaldehyde (4% in PBS)

Triton X-100 (0.5% in PBS)
Blocking solution (5% BSA in PBS)

Anti-RAD51 primary antibody (e.g., Santa Cruz Biotechnology sc-8349)
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

DAPI staining solution
Antifade mounting medium

Procedure:

Cell Culture and Treatment:

Plate cells on sterile glass coverslips in appropriate culture dishes and allow to adhere
overnight.
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Treat cells with amuvatinib at desired concentrations (typically 1-25μM based on cell type) for

24-72 hours.
Optionally induce DNA damage by irradiating cells (2-8 Gy) or treating with DNA-damaging

agents (e.g., 10μM camptothecin) 4-6 hours before fixation to stimulate RAD51 foci formation.

Cell Fixation and Permeabilization:

Rinse cells gently with pre-warmed PBS and fix with 4% paraformaldehyde for 15 minutes at

room temperature.
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

Block non-specific binding with 5% BSA in PBS for 30 minutes.

Immunostaining:

Incubate cells with anti-RAD51 primary antibody (1:200 dilution in blocking solution) for 2 hours

at room temperature or overnight at 4°C.
Wash 3× with PBS for 5 minutes each.

Incubate with fluorescent secondary antibody (1:500 dilution) for 1 hour at room temperature in
the dark.

Wash 3× with PBS for 5 minutes each.
Counterstain nuclei with DAPI (0.5μg/mL) for 5 minutes.

Microscopy and Quantification:

Mount coverslips on glass slides using antifade mounting medium.
Image cells using a fluorescence microscope with 60× or 100× oil immersion objective.

Count RAD51 foci in at least 50 cells per condition using automated image analysis software or
manual counting.

Express results as mean foci per cell or percentage of cells with >5 RAD51 foci.

Technical Considerations:

Include appropriate controls: untreated cells, DNA damage-induced cells, and RAD51-knockdown

cells if available.
Maintain consistent imaging parameters across all experimental conditions.

Blind the observer to treatment groups during quantification to avoid bias.

Assessment of Combination Therapy Efficacy
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This protocol evaluates the synergistic effects of amuvatinib with standard DNA-damaging cancer

therapies, modeling the clinical application of RAD51 suppression to enhance treatment efficacy.

Materials and Reagents:

Appropriate cancer cell lines
Amuvatinib (prepare 10mM stock solution in DMSO)

Chemotherapeutic agents: carboplatin, etoposide, paclitaxel, or others
Cell viability assay kit (MTT, CellTiter-Glo, or similar)

Annexin V/PI apoptosis detection kit
Gamma-H2AX antibody for DNA damage detection

Procedure:

Combination Treatment Setup:

Plate cells in 96-well plates at optimal density (typically 3,000-5,000 cells/well) and allow to
adhere overnight.

Pre-treat cells with amuvatinib (0.1-10μM) for 24 hours before adding chemotherapeutic
agents.

Add DNA-damaging agents at clinically relevant concentrations:
Carboplatin: 10-100μM

Etoposide: 1-50μM
Paclitaxel: 1-100nM

Incubate for an additional 48-72 hours.

Viability and Apoptosis Assessment:

Measure cell viability using MTT assay or ATP-based luminescence assays according to

manufacturer's instructions.
For apoptosis detection, harvest cells and stain with Annexin V-FITC and propidium iodide, then

analyze by flow cytometry.
Calculate combination indices using the Chou-Talalay method to determine synergistic,

additive, or antagonistic effects.

DNA Damage Evaluation:

Assess DNA damage levels by immunofluorescence staining for γ-H2AX foci as described in

section 5.1.
Correlate DNA damage persistence with RAD51 suppression across treatment conditions.
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Data Analysis:

Generate dose-response curves for single agents and combinations.
Calculate IC50 values for each treatment condition.

Perform statistical analysis using two-way ANOVA with appropriate post-hoc tests.

Data Interpretation and Translational Considerations

Analytical Framework for RAD51 Expression Data

Interpreting RAD51 expression data in amuvatinib studies requires consideration of both quantitative

measurements and functional outcomes. Baseline RAD51 expression levels should be established for each

experimental system, as the magnitude of amuvatinib's effect may depend on initial RAD51 status. Studies

have demonstrated that tumors with inherently high RAD51 expression may derive greater benefit from

amuvatinib combination therapy, as evidenced by the correlation between RAD51 overexpression and poor

prognosis in glioblastoma (median OS 10.6 vs. 20.1 months for high vs. low expression) [3].

When analyzing mRNA expression data from NanoString or RT-qPCR experiments, normalization against

appropriate housekeeping genes is critical for accurate quantification. For clinical samples, establishing a

RAD51 expression threshold for classifying "high" versus "low" expression groups should be based on

distribution characteristics within the specific patient population, often using median expression or optimal

cut-point analysis for survival outcomes. In the glioblastoma study, the threshold was determined based on

distribution and clinical correlation [3].

For functional assays such as RAD51 foci formation, results should be interpreted in the context of DNA

damage induction and repair kinetics. Amuvatinib treatment should result in reduced RAD51 foci

formation following DNA damage induction, indicating impaired homologous recombination functionality.

Clinical evidence supports this mechanism, with phase 1B trials demonstrating that amuvatinib treatment

led to decreased RAD51 levels and increased residual DNA damage (53BP1 foci) in patient biopsies [6].

Clinical Correlation and Biomarker Development
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The translational potential of RAD51 measurements extends to predictive biomarker development for

amuvatinib therapy. Several considerations emerge from clinical studies:

Tumor-type specific considerations: Amuvatinib has shown particular activity in neuroendocrine

(NE), non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC) tumors when combined

with DNA-damaging agents [6] [7]. In these contexts, RAD51 suppression may be especially relevant

given the high reliance on DNA repair pathways in treatment resistance.

Combination therapy optimization: The timing and sequencing of amuvatinib with DNA-damaging

agents significantly impacts therapeutic efficacy. Preclinical data suggests that amuvatinib

pretreatment for 24 hours before chemotherapy administration maximizes radiosensitization and

chemosensitization effects.

Pharmacodynamic monitoring: RAD51 expression in paired tumor biopsies before and after

amuvatinib treatment can provide direct evidence of target engagement. Alternatively, surrogate

tissues such as skin biopsies or peripheral blood mononuclear cells may offer accessible alternatives

for monitoring RAD51 suppression, as demonstrated in clinical trials where skin punch biopsies

showed pharmacodynamic effects [6].

The following diagram illustrates the integrated translational approach for applying RAD51 measurements in

amuvatinib development:
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Troubleshooting Common Technical Challenges

Several technical challenges may arise when measuring RAD51 expression in amuvatinib studies:

Sample Quality Issues: For FFPE samples with extensive RNA degradation, the NanoString platform

provides more reliable results than PCR-based methods. However, extremely low RNA quality (RIN <

2.0) may still compromise results. Including RNA quality metrics in data interpretation is essential.
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Antibody Specificity: RAD51 antibodies vary in quality and specificity across applications. Validation

using RAD51-knockdown controls is recommended when establishing assays. In Western blotting, the

expected band size for RAD51 is approximately 37 kDa.

Functional Assay Variability: RAD51 foci formation assays can show substantial cell-to-cell

heterogeneity. Analyzing an adequate number of cells (minimum 50 per condition) and using

automated counting algorithms can improve reproducibility.

Combination Therapy Data Interpretation: When assessing synergy between amuvatinib and

DNA-damaging agents, appropriate mathematical models such as the Chou-Talalay method should be

employed to distinguish truly synergistic effects from additive toxicity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for measuring RAD51

expression and function in amuvatinib research contexts. The integration of multiple assessment methods—

from mRNA quantification to functional foci analysis—enables robust evaluation of amuvatinib's effects on

DNA repair pathways across preclinical and clinical settings. The correlation of these measurements with

therapeutic outcomes, as demonstrated in clinical trials showing amuvatinib's activity in combination with

DNA-damaging agents, supports the continued development of RAD51 suppression as a promising strategy

for overcoming treatment resistance in cancer. As amuvatinib progresses through clinical development,

standardized assessment of RAD51 expression and function will be essential for identifying responsive

patient populations and optimizing combination therapy regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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